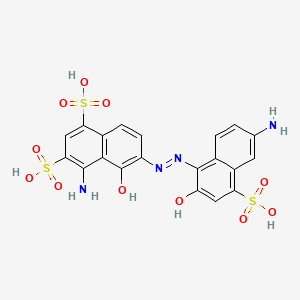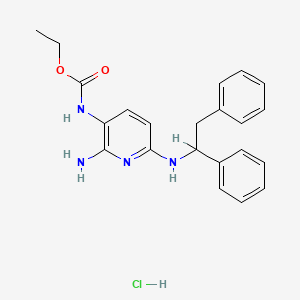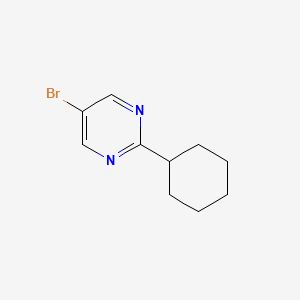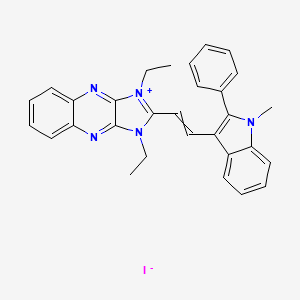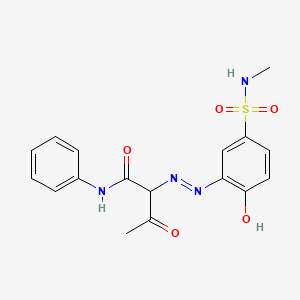
2-((2-Hydroxy-5-((methylamino)sulphonyl)phenyl)azo)-3-oxo-N-phenylbutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide is a complex organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes azo, sulfonyl, and phenyl groups, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of aniline derivatives followed by coupling with a suitable phenol derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the required purity, production volume, and cost-effectiveness. Industrial synthesis often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or azo groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which may interact with cellular components. Additionally, the sulfonyl group can participate in various biochemical reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide
- Disodium [μ- [ [7,7’-iminobis [4-hydroxy-3- [ [2-hydroxy-5- (N-methylsulphamoyl)phenyl]azo]naphthalene-2-sulphonato]] (6-)]]dicuprate (2-)
- Tetrasodium 4-amino-5-hydroxy-3,6-bis [ [4- [ [2- (sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate
Uniqueness
What sets 2-[[2-Hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-3-oxo-n-phenylbutyramide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
21811-94-9 |
|---|---|
Fórmula molecular |
C17H18N4O5S |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-5-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H18N4O5S/c1-11(22)16(17(24)19-12-6-4-3-5-7-12)21-20-14-10-13(8-9-15(14)23)27(25,26)18-2/h3-10,16,18,23H,1-2H3,(H,19,24) |
Clave InChI |
JDADFXDXAQJCDH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


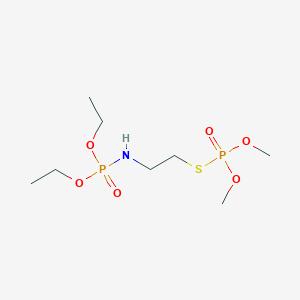
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
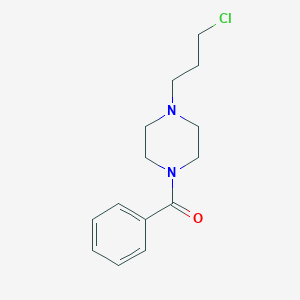
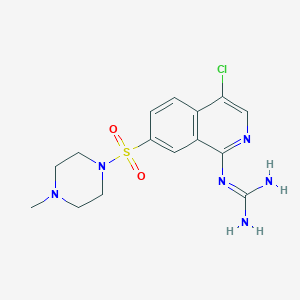
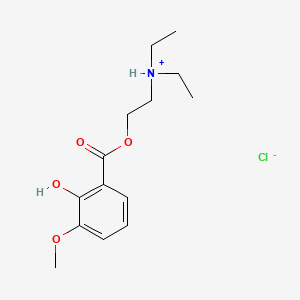
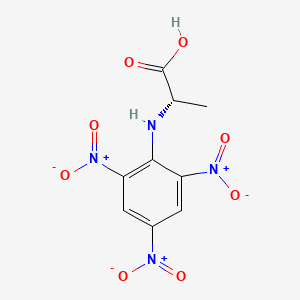
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
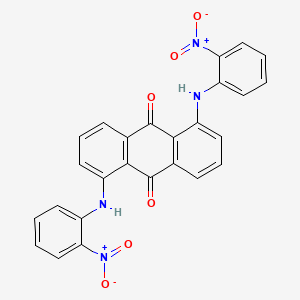
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
